molecular formula C27H24ClN3O5S B2550276 2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate CAS No. 311814-42-3

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate

Cat. No.: B2550276
CAS No.: 311814-42-3
M. Wt: 538.02
InChI Key: OWHPSAXUEKGEHN-UHFFFAOYSA-M
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Description

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate is a useful research compound. Its molecular formula is C27H24ClN3O5S and its molecular weight is 538.02. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Organic Photovoltaic Applications

A study on D–A–D-type low band gap organic dyes, which share structural similarities with the compound , reveals their potential as donor materials for solution-processable organic photovoltaic cells. These materials exhibit broad absorption range covering the whole visible spectral region, demonstrating efficient intramolecular charge transfer and suitable energy levels for charge separation, indicating their applicability in photovoltaic devices (Zeng et al., 2012).

Solvent Effects on Keto/Enol Equilibrium

Research on 1,3,4-thiadiazole-derived compounds, related to the compound of interest, showed that solvent polarizability significantly impacts the keto/enol equilibrium, affecting the photophysical properties of these compounds. This finding is crucial for understanding the behavior of similar compounds in various solvents, potentially impacting their application in chemical sensing and molecular switches (Matwijczuk et al., 2017).

Antimicrobial Applications

A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, structurally related to the compound of interest, demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of similar compounds in developing new antimicrobial agents (Sah et al., 2014).

Fluorescent Probes for Biological Applications

The development of fluorescent probes based on benzothiazole derivatives for monitoring hypochlorite in living cells demonstrates the potential of similar compounds for biological imaging and sensing applications. These probes exhibit high sensitivity and selectivity, enabling the detection of trace amounts of analytes in biological systems (Wang et al., 2021).

Synthesis and Crystal Structures

Research into the synthesis and crystal structure determination of 2-(diphenylamino)-4,5-disubstituted thiazole derivatives provides valuable insights into the molecular architecture and potential interactions of similar compounds. Understanding these structural details is crucial for the design of materials with specific photophysical or biological properties (Heydari et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for its potential medicinal properties, the mechanism of action could involve interactions with biological targets such as enzymes or receptors .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis. Future research could explore the synthesis of this compound, its reactivity, its potential uses, and its safety profile .

Properties

IUPAC Name

2-benzyl-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N3S.ClHO4.H2O/c1-5-13-22(14-6-1)21-29-26(23-15-7-2-8-16-23)28-27(31-29)30(24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5;/h1-20H,21H2;(H,2,3,4,5);1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHPSAXUEKGEHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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